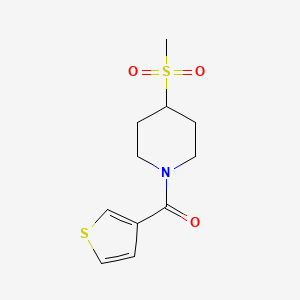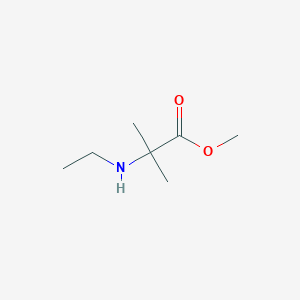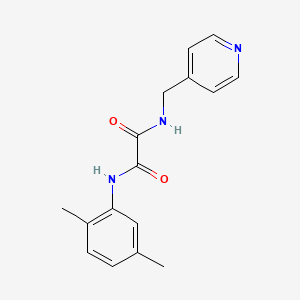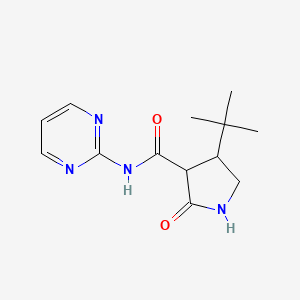![molecular formula C22H22ClN3O3 B2369008 N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-76-0](/img/structure/B2369008.png)
N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial and Antifungal Activity
- A study by Doležal et al. (2010) explored the synthesis of pyrazinamide analogues, including compounds similar to N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide. These compounds showed promising antimycobacterial and antifungal activities, indicating potential applications in treating tuberculosis and fungal infections Doležal et al., 2010.
Molecular Structure Studies
- Research by Kant et al. (2012) on compounds structurally related to N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide focused on the molecular structure and crystal interactions. Such studies are crucial in understanding the physical and chemical properties of these compounds Kant et al., 2012.
Synthesis and Antimicrobial Evaluation
- Patil et al. (2021) conducted research on the synthesis of piperazine and triazolo-pyrazine derivatives, including compounds similar to the one . Their antimicrobial evaluation against various bacterial and fungal strains suggests potential applications in developing new antimicrobials Patil et al., 2021.
Antimycobacterial and Antibacterial Evaluation
- A study by Semelková et al. (2017) on N-benzyl-3-chloropyrazine-2-carboxamides, related to the compound of interest, showed effectiveness against Mycobacterium tuberculosis and various bacterial strains, highlighting its potential in treating bacterial infections Semelková et al., 2017.
Synthesis and Crystal Structure Analysis
- Research by Prabhuswamy et al. (2016) on the synthesis and crystal structure of pyrazole derivatives, structurally similar to N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, contributes to the understanding of these compounds' crystallography and potential pharmaceutical applications Prabhuswamy et al., 2016.
Domino Synthesis Approach
- A study by Palomba et al. (2018) on the domino synthesis of pyrazino-indoles and pyrroles, including similar compounds, demonstrates an efficient approach to producing biologically relevant molecules, which can be further explored for pharmaceutical applications Palomba et al., 2018.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-19-9-8-15(13-20(19)29-2)21-18-7-4-10-25(18)11-12-26(21)22(27)24-17-6-3-5-16(23)14-17/h3-10,13-14,21H,11-12H2,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNZTJGUJNDPKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-Tert-butylphenyl)methyl]-3-sulfanyl-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2368929.png)
![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B2368930.png)
![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2368931.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2368932.png)
![2-Azaspiro[3.4]octane-2-carboxamide](/img/structure/B2368933.png)
![1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride](/img/structure/B2368937.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2368938.png)
![3-[2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2368941.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoline](/img/structure/B2368947.png)